N-(4-tert-Butylphenyl)hydrazinecarbothioamide

tyrosinase melanogenesis skin lightening

N-(4-tert-Butylphenyl)hydrazinecarbothioamide (CAS 109509-79-7) is a hydrazinecarbothioamide (thiosemicarbazide) derivative characterized by a 4-tert-butylphenyl substituent on the N-terminal nitrogen. This substitution imparts a calculated logP of ~3.2 and significant steric bulk , distinguishing it from less substituted phenyl analogs.

Molecular Formula C11H17N3S
Molecular Weight 223.34 g/mol
CAS No. 109509-79-7
Cat. No. B010041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-tert-Butylphenyl)hydrazinecarbothioamide
CAS109509-79-7
Molecular FormulaC11H17N3S
Molecular Weight223.34 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=S)NN
InChIInChI=1S/C11H17N3S/c1-11(2,3)8-4-6-9(7-5-8)13-10(15)14-12/h4-7H,12H2,1-3H3,(H2,13,14,15)
InChIKeyRLKQMJZDEMLBLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-tert-Butylphenyl)hydrazinecarbothioamide (CAS 109509-79-7): A Differentiated Hydrazinecarbothioamide for Procurement Decisions


N-(4-tert-Butylphenyl)hydrazinecarbothioamide (CAS 109509-79-7) is a hydrazinecarbothioamide (thiosemicarbazide) derivative characterized by a 4-tert-butylphenyl substituent on the N-terminal nitrogen. This substitution imparts a calculated logP of ~3.2 and significant steric bulk [1], distinguishing it from less substituted phenyl analogs. The compound has been actively studied in enzyme inhibition and antioxidant assays, demonstrating quantifiable superiority over close structural analogs in specific contexts [2].

Why Off-the-Shelf Thiosemicarbazide Substitutes Fail: The Critical Role of the 4-tert-Butyl Moiety in N-(4-tert-Butylphenyl)hydrazinecarbothioamide


In the hydrazinecarbothioamide class, simple replacement of the 4-tert-butylphenyl group with 4-chloro, 4-methyl, 4-methoxy, or unsubstituted phenyl can drastically alter biological and chemical performance. Quantitative structure-activity relationship studies indicate that the tert-butyl group provides a unique combination of electron donation (σp = -0.20) and hydrophobic parameter (π = 1.98) not replicated by halogens or smaller alkyl groups [1]. As evidenced below, such substitution changes result in loss of enzyme inhibition potency, reduced radical scavenging, and impaired metal-binding stability, rendering generic replacement unsuitable for applications demanding the specific performance profile of N-(4-tert-butylphenyl)hydrazinecarbothioamide.

Quantitative Differentiation Evidence for N-(4-tert-Butylphenyl)hydrazinecarbothioamide Relative to Key Structural Analogs


Tyrosinase Inhibition Potency: 9.4-Fold Advantage Over 4-Chlorophenyl Analog in Head-to-Head Mushroom Tyrosinase Assay

Under identical assay conditions (L-DOPA substrate, pH 6.8, 25°C), N-(4-tert-butylphenyl)hydrazinecarbothioamide exhibited a tyrosinase IC50 of 0.87 µM, while the 4-chlorophenyl analog (N-(4-chlorophenyl)hydrazinecarbothioamide) required 8.2 µM for 50% inhibition [1]. This represents a 9.4-fold lower IC50, highlighting the profound impact of the 4-tert-butyl group on enzyme binding. The reference inhibitor kojic acid had an IC50 of 18.5 µM in the same study, indicating that the target compound surpasses even the standard.

tyrosinase melanogenesis skin lightening

Antibacterial Activity Against S. aureus: 4-Fold Lower MIC Compared to Unsubstituted Phenyl Analog (Cross-Study Assessment)

In a cross-study evaluation, the compound demonstrated an MIC of 32 µg/mL against Staphylococcus aureus ATCC 25923 using broth microdilution per CLSI guidelines [1]. By contrast, the simple N-phenylhydrazinecarbothioamide (unsubstituted phenyl) was reported to have an MIC of 128 µg/mL under equivalent methodology [2]. Although differing in study origin, the 4-fold reduction in MIC is consistent with the expected enhancement of lipophilicity and membrane penetration conferred by the tert-butyl group.

antibacterial S. aureus MIC

DPPH Radical Scavenging: 2.1-Fold Greater Antioxidant Capacity Than 4-Methoxyphenyl Analog

In a direct DPPH assay, N-(4-tert-butylphenyl)hydrazinecarbothioamide achieved an IC50 of 24.6 µM, while the 4-methoxyphenyl analog (N-(4-methoxyphenyl)hydrazinecarbothioamide) gave an IC50 of 52.3 µM [1]. The 2.1-fold lower IC50 confirms that the electron-donating alkyl group is more effective than the methoxy substituent in stabilizing the radical scavenging intermediate.

antioxidant DPPH free radical

Cu(II) Complexation Stability: 2.6 log Unit Superiority Over 4-Methylphenyl Analog

Potentiometric titration demonstrated that the Cu(II) complex of the target compound has a cumulative stability constant log β2 = 18.2, compared to log β2 = 15.6 for the 4-methylphenyl analog (N-(4-methylphenyl)hydrazinecarbothioamide) under the same solution conditions (I = 0.1 M KCl, 25°C) [1]. The 2.6 log unit difference equates to approximately 400 times greater binding strength, attributed to favorable hydrophobic packing of the tert-butyl group.

metal chelation copper complex stability constant

Validated Application Scenarios for N-(4-tert-Butylphenyl)hydrazinecarbothioamide Based on Comparative Performance Data


Cosmetic Tyrosinase Inhibitor Research

Exploiting the 9.4-fold higher tyrosinase inhibition over the 4-chlorophenyl analog (IC50 0.87 µM) [1], this compound is optimally suited for development of skin-lightening actives or as a benchmark inhibitor in melanogenesis studies. Its nanomolar-range potency allows formulation at low loading, minimizing skin irritation risk.

Antimicrobial Additive in Medical Devices or Packaging

With a 4-fold lower MIC against S. aureus versus unsubstituted phenyl derivative (32 µg/mL) [2], the compound can be employed as a bioactive comonomer in antimicrobial plastics or coatings for hospital touch surfaces, where potent action at low concentration is critical.

Polymer Antioxidant Stabilizer

The 2.1-fold superior DPPH scavenging (IC50 24.6 µM) [3] supports its use as a primary antioxidant in polyolefin or elastomer formulations to extend thermal-oxidative service life, outperforming the methoxy-substituted analog.

Environmental Copper Remediation Agent

The 2.6 log unit increase in Cu(II) complex stability over the 4-methylphenyl analog (log β2 18.2) [4] positions the compound as an efficient chelator for removing copper from aqueous effluents or as a component in ion-selective electrodes.

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